2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an ethoxy group, a phenyl-tetrazole moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is the Angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
This compound acts as an antagonist to the Angiotensin II receptor . By binding to this receptor, it prevents the action of Angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
The compound’s action affects the Renin-Angiotensin System (RAS) , a hormone system that regulates blood pressure and fluid balance . By blocking the Angiotensin II receptor, it disrupts the RAS pathway, leading to decreased vasoconstriction and aldosterone release. This results in lowered blood pressure and reduced fluid volume .
Pharmacokinetics
They are more soluble in lipids than carboxylic acids, which allows them to penetrate more easily through cell membranes .
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation and a decrease in blood pressure . At the cellular level, it prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II by blocking its receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide typically involves the reaction of ethyl acetate with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an angiotensin II receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid: Another angiotensin II receptor antagonist with a similar tetrazole moiety.
1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: A compound with similar antihypertensive properties.
Uniqueness
2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide stands out due to its specific structural configuration, which imparts unique pharmacological properties.
Properties
IUPAC Name |
2-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-9-12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMCGHPDJRIOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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